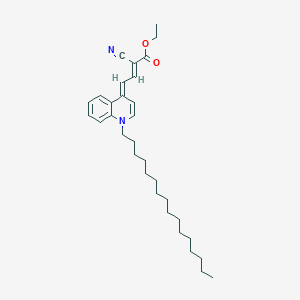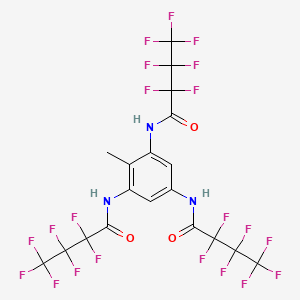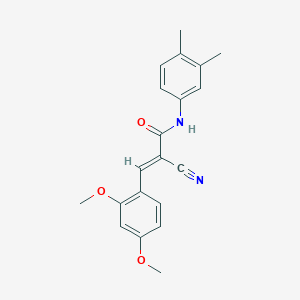
ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is a complex organic compound with a unique structure that includes a quinoline moiety, a cyano group, and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with an appropriate aldehyde, followed by the addition of a cyano group and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties, such as liquid crystals or organic semiconductors.
作用机制
The mechanism of action of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antibacterial effects. The cyano group can participate in various biochemical reactions, while the long alkyl chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
相似化合物的比较
Similar Compounds
- Ethyl (2E,4E)-2-cyano-4-(1-octadecyl-4(1H)-quinolinylidene)-2-butenoate
- Ethyl (2E,4E)-2-cyano-4-(1-dodecyl-4(1H)-quinolinylidene)-2-butenoate
Uniqueness
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C32H46N2O2 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC 名称 |
ethyl (E,4E)-2-cyano-4-(1-hexadecylquinolin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C32H46N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-26-24-28(30-20-17-18-21-31(30)34)22-23-29(27-33)32(35)36-4-2/h17-18,20-24,26H,3-16,19,25H2,1-2H3/b28-22+,29-23+ |
InChI 键 |
WQJMOIBRHOOROL-UFSUQUSASA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(/C#N)\C(=O)OCC)/C2=CC=CC=C21 |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C(=O)OCC)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11558235.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558236.png)
![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![3,4-Dimethoxy-N-({N'-[(2Z,3E)-4-phenylbut-3-EN-2-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11558242.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)

![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11558276.png)
![2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558280.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11558291.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

